molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No.: B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with such structures are of significant interest in the field of drug discovery due to their unique chemical properties and potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, resulting in the formation of the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one is unique due to its specific hydroxyl group and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

5-hydroxy-2-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C7H11NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10)

InChI Key

JIYWBCGWFWAIGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1NC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine in CH2Cl2 was added 3,4,5-trimethoxyphenylisocyanate at −78° C. After the addition, it was allowed to warm up to rt where it was stirred for 4 h. It was then diluted with CH2Cl2. The organic layer was washed with NaCl (sat.) and dried over Na2SO4. The crude product was purified on a silica-gel column with 3% (10% iPr-NH2 in MeOH) in EtOAc to give 55% of Example 4 (m.p. 115–120° C., M+: 502).
Name
2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine
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Yield
55%

Synthesis routes and methods II

Procedure details

Reaction of compound (3) with mesitylene at elevated temperature (e.g., 165° C.) followed by cooling to rt yields 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (4).
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Synthesis routes and methods III

Procedure details

4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt (6.6 g) was heated to reflux in mesitylene (60 ml) for 3 h. After cooling to rt, solvent was decanted and the crystals were washed with hexane three times to provide 2.9 g of 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (M+: 141).
Name
4-Amino-2-hydroxy-cyclohexanecarboxylic acid methyl ester acetic acid salt
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6.6 g
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60 mL
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